1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1480701-54-9
VCID: VC3069451
InChI: InChI=1S/C11H19N3S/c1-8-11(15-9(2)13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3
SMILES: CC1=C(SC(=N1)C)CN2CCC(CC2)N
Molecular Formula: C11H19N3S
Molecular Weight: 225.36 g/mol

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

CAS No.: 1480701-54-9

Cat. No.: VC3069451

Molecular Formula: C11H19N3S

Molecular Weight: 225.36 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine - 1480701-54-9

Specification

CAS No. 1480701-54-9
Molecular Formula C11H19N3S
Molecular Weight 225.36 g/mol
IUPAC Name 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
Standard InChI InChI=1S/C11H19N3S/c1-8-11(15-9(2)13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3
Standard InChI Key HCEBJBJQSXPFCE-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)CN2CCC(CC2)N
Canonical SMILES CC1=C(SC(=N1)C)CN2CCC(CC2)N

Introduction

Structural Characteristics and Chemical Identity

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine features a piperidine ring with an amine group at position 4, connected to a 2,4-dimethyl-1,3-thiazole moiety through a methylene bridge. This molecular architecture combines two pharmacologically significant heterocyclic systems that are frequently found in bioactive compounds.

Structural Components

The compound consists of three key structural components:

  • A piperidine ring with an amine group at the 4-position

  • A 2,4-dimethyl-1,3-thiazole ring system with methyl groups at positions 2 and 4

  • A methylene (-CH₂-) linker connecting the thiazole ring to the piperidine nitrogen

Chemical Identity Data

Table 1: Chemical Identity of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine

ParameterValue
Molecular FormulaC₁₂H₂₀N₃S
Molecular WeightApproximately 238.37 g/mol
Structural ClassThiazolylmethylpiperidine derivative
Heterocyclic SystemsThiazole, Piperidine
Functional GroupsSecondary amine, Tertiary amine, Thiazole

Physicochemical Properties

The physicochemical properties of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine can be inferred from structurally similar compounds, particularly those containing piperidine and thiazole moieties.

Predicted Properties

Based on the properties of similar compounds, particularly those containing the thiazole-piperidine scaffold:

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
XLogP3~1.7-2.0Based on similar thiazole-piperidine structures
Hydrogen Bond Donors1Primary amine group at position 4 of piperidine
Hydrogen Bond Acceptors4N atoms in piperidine, amine, and thiazole; S atom in thiazole
Rotatable Bonds3Methylene linker and piperidine flexibility
Topological Polar Surface Area~40-50 ŲEstimated from similar structures
SolubilityLikely soluble in polar organic solvents; moderately soluble in waterBased on similar compounds

Structural Comparison

The compound shares structural similarities with N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine (CAS 1248048-19-2), which has a molecular weight of 239.38 g/mol and formula C₁₂H₂₁N₃S . The key differences lie in:

  • The presence of an additional methyl group at position 4 of the thiazole ring

  • The absence of methyl substituents on the piperidine amine and at position 3 of the piperidine

Therapeutic AreaPotential MechanismSupporting Evidence
Neurological disordersNeurotransmitter modulationPiperidine scaffold common in CNS-active agents
Cancer researchEnzyme inhibition (e.g., kinases)Similar thiazole derivatives show CDK9 inhibition
Antimicrobial agentsBacterial enzyme inhibitionThiazole ring common in antimicrobials
ImmunomodulationHeat shock protein inhibitionRelated compounds show HSP70 inhibitory activity

Structure-Activity Relationship Considerations

Key Pharmacophore Features

The potential pharmacophoric elements in 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine include:

  • The basic nitrogen of the piperidine ring (potential H-bond acceptor)

  • The primary amine at position 4 (potential H-bond donor and acceptor)

  • The thiazole ring (aromatic character and H-bond acceptor)

  • The methyl substituents on the thiazole (potential hydrophobic interactions)

  • The methylene linker (providing conformational flexibility)

Comparison with Related Bioactive Compounds

Several structurally related compounds demonstrate significant biological activity. For example:

Table 4: Related Compounds and Their Activities

Related CompoundStructural DifferenceReported Activity
N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amineAdditional N-methyl group, different thiazole substitutionPotential neurotransmitter system interaction
N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methanesulfonamideMethanesulfonamide instead of amine groupUnknown; potential enhanced metabolic stability
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesDifferent core structure, similar thiazole componentCDK9 inhibition

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity

The compound is expected to exhibit reactivity consistent with:

  • Nucleophilicity at the primary amine (position 4 of piperidine)

  • Basicity at both nitrogen atoms (piperidine N and primary amine)

  • Limited electrophilic reactivity at the thiazole C5 position

  • Potential for N-functionalization through various reactions

Analytical Characterization

Predicted Spectroscopic Properties

Table 5: Predicted Spectroscopic Properties

Analytical MethodExpected Key Features
¹H NMRSignals for thiazole methyl groups (δ ~2.3-2.6 ppm); piperidine ring protons (δ ~1.5-3.5 ppm); methylene linker (δ ~3.5-4.5 ppm); amine protons (δ ~1.0-2.0 ppm)
¹³C NMRThiazole carbon signals (δ ~110-170 ppm); piperidine carbons (δ ~25-60 ppm); methyl carbons (δ ~10-20 ppm)
Mass SpectrometryMolecular ion at m/z 238; fragmentation pattern likely including thiazole fragment ions
IR SpectroscopyN-H stretching (~3300-3500 cm⁻¹); C-N stretching; thiazole ring vibrations

Chromatographic Behavior

The compound would likely exhibit retention characteristics influenced by:

  • The basic piperidine and amine groups (leading to potential peak tailing on silica)

  • The moderate hydrophobicity imparted by the thiazole ring

  • The polar amine functionality

Research Applications and Future Perspectives

Current Research Status

While specific research on 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is limited in the available literature, compounds with similar structural features have been investigated in various contexts:

  • As potential enzyme inhibitors, particularly for kinases and heat shock proteins

  • As neurotransmitter system modulators

  • As building blocks for more complex bioactive molecules

Future Research Directions

Future research on this compound may focus on:

  • Comprehensive biological activity screening

  • Structure-activity relationship studies through systematic modification

  • Potential applications in medicinal chemistry

  • Development of improved synthetic routes

  • Investigation of physical and chemical properties

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